2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
“2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It belongs to a class of compounds that have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 . Some derivatives of this class may also have potential as fluorescent probes for determining tumors or their progression .
Synthesis Analysis
The synthesis of benzothieno[3,2-d]pyrimidin-4-one derivatives involves an efficient approach where the key isothiocyanate is prepared through a simple and ecological method . This method is economically and environmentally advantageous due to the simplicity of the procedures, reduction of isolation and purification steps, and reduction in time, costs, and waste production .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.Scientific Research Applications
Organic Transistors
Benzothiophene derivatives: are pivotal in the development of organic transistors . They serve as molecular semiconductors with high charge transport properties due to their ability to pack into highly ordered structures during film formation . The introduction of various functional groups, such as the allylsulfanyl group, can modulate the solid-state assembly and molecular orbital energy levels, enhancing the performance of organic field-effect transistors (OFETs).
Thermoelectric Materials
These compounds are also utilized in creating thermoelectric materials . When composited with single-walled carbon nanotubes (SWCNTs), benzothiophene derivatives like “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” can significantly improve the Seebeck coefficient and power factor of thermoelectric composites . This is crucial for converting heat into electricity efficiently, which has applications in waste heat recovery and energy transformation.
Pharmaceutical Research
Benzothiophene compounds have shown promise in pharmaceutical research . They exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties . This makes them valuable for drug discovery and medicinal chemistry.
Material Science
Lastly, in material science, these compounds contribute to the development of new materials with desirable properties such as flexibility, thermal stability, and mechanical strength. They can be used in the design of advanced materials for various industrial applications.
Each of these fields leverages the unique properties of benzothiophene derivatives, demonstrating the versatility and importance of “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” in scientific research. The compound’s ability to be modified allows for tailored applications across these diverse areas.
Safety and Hazards
The safety and hazards associated with “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.
Future Directions
The future directions for “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” could involve further in vitro and in vivo studies to confirm the hypothesis that some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .
Mechanism of Action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .
Mode of Action
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.
properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBHHNMEFULEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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